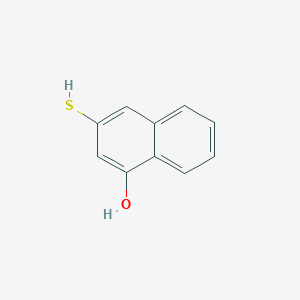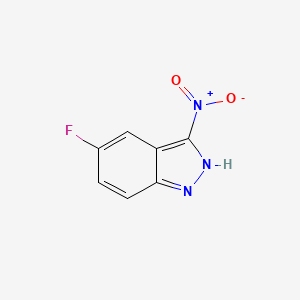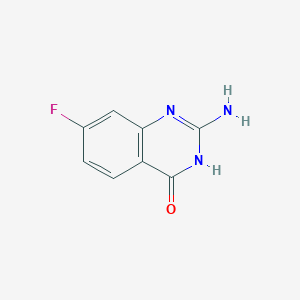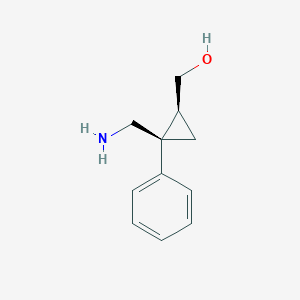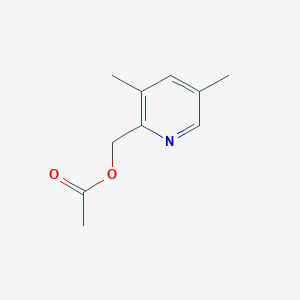![molecular formula C9H13N3O B11911281 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile CAS No. 920338-65-4](/img/structure/B11911281.png)
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.4]heptane ring system, which is a bicyclic structure where two rings share a single atom. The presence of an amino group, a nitrile group, and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile typically involves the formation of the spirocyclic ring system followed by the introduction of functional groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-[(4S)-4-Amino-6-azaspiro[2.4]heptan-6-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid: An isomer of Sitafloxacin with antibacterial properties.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor.
Uniqueness
3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
920338-65-4 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(6-amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile |
InChI |
InChI=1S/C9H13N3O/c10-5-1-2-9(11)6-8(3-4-8)12-7(9)13/h1-4,6,11H2,(H,12,13) |
InChI Key |
RDEHOFBYJVIXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C(=O)N2)(CCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
